N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a silyl group, a cyclobutylidene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylidene intermediate. This intermediate can be synthesized through a cyclization reaction of a suitable precursor. The dimethyl(phenyl)silyl group is introduced via a silylation reaction, often using reagents like chlorodimethylphenylsilane in the presence of a base. The final step involves the formation of the sulfonamide group through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and silylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The cyclobutylidene moiety can be reduced to form cyclobutane derivatives.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are often employed for silyl group substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide involves interactions with various molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The cyclobutylidene moiety can provide rigidity to the molecule, influencing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-[dimethyl(phenyl)silyl]cyclopropylidene]amino]-4-methylbenzenesulfonamide
- N-[[3-[dimethyl(phenyl)silyl]cyclopentylidene]amino]-4-methylbenzenesulfonamide
Uniqueness
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyclobutylidene moiety provides a balance between rigidity and flexibility, making it suitable for various applications that require precise molecular interactions.
Properties
Molecular Formula |
C19H24N2O2SSi |
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Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2SSi/c1-15-9-11-17(12-10-15)24(22,23)21-20-16-13-19(14-16)25(2,3)18-7-5-4-6-8-18/h4-12,19,21H,13-14H2,1-3H3 |
InChI Key |
TVGWKNPPKSMNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C2)[Si](C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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